molecular formula C19H23N3O3S B2817935 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide CAS No. 2034331-91-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide

Cat. No.: B2817935
CAS No.: 2034331-91-2
M. Wt: 373.47
InChI Key: PIGDEBXWGHPXRR-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a piperidine ring, and a sulfone group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

    Introduction of the Sulfone Group: The tetrahydrothiophene ring is oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Quinoline: The piperidine intermediate is then coupled with a quinoline derivative. This step often involves amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation Products: Further oxidized sulfone derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Medicine

In medicine, research is ongoing to explore its efficacy and safety as a drug candidate

Industry

Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfone group and quinoline ring play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

Compared to similar compounds, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide stands out due to its unique combination of a quinoline core and a sulfone group. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Tetrahydrothiophene moiety
  • Piperidine ring
  • Quinoline-6-carboxamide structure

This combination contributes to its potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains, including Mycobacterium tuberculosis. The structure of quinoline derivatives often correlates with their potency against specific pathogens.

CompoundActivityReference
N-(2-cycloheptyl)quinoline-2-carboxamideHigh activity against M. tuberculosis
N-(2-phenylethyl)quinoline-2-carboxamideHigher activity against M. kansasii

Anticancer Potential

The anticancer properties of quinoline-based compounds are well-documented. Studies have shown that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study on 7-R-4-substituted quinoline derivatives revealed significant cytotoxic effects at concentrations as low as 500 μg/ml, indicating the potential for these compounds in cancer therapy .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors or proteins, influencing cellular pathways related to inflammation and tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications in the piperidine and quinoline portions can lead to variations in potency and selectivity.

Key Findings from SAR Studies

  • Substituents at the 6-position of the quinoline ring significantly affect antimicrobial activity.
  • The introduction of electron-withdrawing groups enhances cytotoxicity against cancer cells.

Research Findings and Future Directions

Recent studies focus on synthesizing new derivatives to explore their biological activities further. The integration of functional groups that can enhance solubility and bioavailability is a priority in ongoing research.

Future Research Directions:

  • In vivo Studies : To evaluate the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by these compounds.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-19(15-3-4-18-14(12-15)2-1-8-20-18)21-16-5-9-22(10-6-16)17-7-11-26(24,25)13-17/h1-4,8,12,16-17H,5-7,9-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGDEBXWGHPXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N=CC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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